
Iloperidone
Vue d'ensemble
Description
L'ilopéridone est un antipsychotique atypique de deuxième génération principalement utilisé pour le traitement de la schizophrénie et des épisodes maniaques ou mixtes associés au trouble bipolaire I chez les adultes . Il a été approuvé pour la première fois par la Food and Drug Administration des États-Unis le 6 mai 2009 . L'ilopéridone est connue pour sa forte affinité pour les récepteurs de la sérotonine 5-HT2A et de la dopamine D2 .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'ilopéridone peut être synthétisée par plusieurs voies. Une méthode courante implique la réaction de la (4-pipéridyl)cétoxime de 2,4-difluorophényle avec des réactifs appropriés . Une autre méthode consiste à préparer des complexes binaires et ternaires d'ilopéridone avec du Kolliphor P-188 et de l'acide tartrique pour améliorer sa solubilité . La méthode de fusion est souvent utilisée pour la préparation de ces complexes .
Méthodes de production industrielle
La production industrielle de l'ilopéridone implique un processus de préparation simple et direct qui convient à la production à grande échelle. Cette méthode se caractérise par un coefficient de rendement élevé et la capacité de raccourcir efficacement le cycle de production .
Analyse Des Réactions Chimiques
Types de réactions
L'ilopéridone subit plusieurs types de réactions chimiques, notamment :
Réduction : Implique l'élimination de l'oxygène ou l'ajout d'hydrogène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions de l'ilopéridone comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions de ces réactions varient en fonction du résultat souhaité, mais impliquent généralement des températures et des pressions contrôlées.
Principaux produits formés
Les principaux produits formés à partir des réactions de l'ilopéridone comprennent divers dérivés qui conservent la structure de base du composé tout en présentant différentes propriétés pharmacologiques .
Applications de la recherche scientifique
L'ilopéridone a un large éventail d'applications de recherche scientifique, notamment :
Biologie : Investigated for its effects on cytochrome P450 2D enzyme expression and activity in the liver and brain.
Médecine : Principalement utilisé pour le traitement de la schizophrénie et du trouble bipolaire I.
Industrie : Utilisé dans la formulation de comprimés sublinguaux pour améliorer la solubilité et la biodisponibilité.
Mécanisme d'action
L'ilopéridone exerce ses effets en antagonisant certains récepteurs, tels que la dopamine D2 et le récepteur 2A de la sérotonine 5-hydroxytryptamine . Il présente une forte affinité pour ces récepteurs, ce qui contribue à réduire les symptômes de la psychose et à améliorer les fonctions cognitives . L'ajout d'un antagonisme de la sérotonine à l'antagonisme de la dopamine est censé améliorer les symptômes négatifs des psychoses et réduire l'incidence des effets secondaires extrapyramidaux .
Applications De Recherche Scientifique
Iloperidone has a wide range of scientific research applications, including:
Mécanisme D'action
Iloperidone exerts its effects by antagonizing certain receptors, such as dopamine D2 and serotonin 5-hydroxytryptamine receptor 2A . It exhibits high affinity for these receptors, which helps in reducing the symptoms of psychosis and improving cognitive function . The addition of serotonin antagonism to dopamine antagonism is thought to improve negative symptoms of psychoses and reduce the incidence of extrapyramidal side effects .
Comparaison Avec Des Composés Similaires
L'ilopéridone est souvent comparée à d'autres antipsychotiques atypiques tels que la paliperidone, l'asénépine et la quétiapine . Bien que tous ces composés partagent des profils de liaison aux récepteurs similaires, l'ilopéridone est unique en raison de sa forte affinité pour les récepteurs de la sérotonine 5-HT2A et de la dopamine D2 . Ce profil de liaison unique contribue à son efficacité dans le traitement de la schizophrénie et du trouble bipolaire I .
Liste de composés similaires
- Paliperidone
- Asenapine
- Quetiapine
- Aripiprazole
Le profil de liaison aux récepteurs distinct de l'ilopéridone et sa capacité à améliorer les fonctions cognitives tout en minimisant les effets secondaires en font un ajout précieux à la classe des antipsychotiques atypiques .
Activité Biologique
Iloperidone is an atypical antipsychotic primarily indicated for the treatment of schizophrenia and, more recently, bipolar I disorder. Its biological activity is characterized by its interaction with various neurotransmitter systems, particularly dopamine and serotonin receptors, as well as its effects on cytochrome P450 enzymes.
This compound exhibits a complex pharmacological profile, acting as an antagonist at multiple receptors:
- Dopamine Receptors : It shows moderate affinity for D2 receptors, which is crucial for its antipsychotic effects.
- Serotonin Receptors : this compound has a high affinity for 5-HT2A receptors and lower affinity for 5-HT1A receptors, contributing to its efficacy in treating mood disorders and reducing extrapyramidal symptoms associated with other antipsychotics.
- Adrenergic Receptors : It also binds to α1-adrenergic receptors, which may influence its side effect profile.
Pharmacokinetics
This compound is metabolized primarily by the liver through the cytochrome P450 system, particularly CYP2D6 and CYP3A4. This metabolism is significant as it influences the drug's efficacy and safety profile. Studies indicate that this compound can inhibit CYP2D activity in both the brain and liver, potentially affecting the metabolism of other drugs and neuroactive substances such as dopamine and serotonin .
Schizophrenia
This compound has been shown to be effective in reducing symptoms of schizophrenia. A meta-analysis of randomized controlled trials (RCTs) demonstrated that this compound is comparable to other atypical antipsychotics like risperidone and haloperidol in improving symptoms measured by the Brief Psychiatric Rating Scale (BPRS) . The following table summarizes key findings from clinical trials:
Study Type | Sample Size | Dosage Range (mg/day) | Primary Outcome Measure | Results |
---|---|---|---|---|
RCT | 2401 | 10–24 | BPRS | Significant improvement vs placebo |
Long-term Study | 400 | 12.5 | PANSS | Non-inferior to haloperidol |
Phase 3 Bipolar Study | 414 | 12–24 | YMRS | Significant improvement vs placebo |
Bipolar Disorder
Recent studies have expanded this compound's application to bipolar I disorder. In a phase 3 trial, this compound demonstrated significant improvements in mania symptoms as measured by the Young Mania Rating Scale (YMRS) . The results indicated that patients receiving this compound had a greater reduction in YMRS scores compared to those on placebo, with early improvements observed as soon as two weeks into treatment.
Side Effects and Tolerability
This compound's side effect profile includes common adverse events such as:
- Tachycardia
- Dizziness
- Dry Mouth
- Weight Gain
Importantly, the incidence of extrapyramidal symptoms (EPS) is notably low compared to other antipsychotics, making this compound a favorable option for patients sensitive to these effects .
Case Studies
Several case studies highlight this compound's effectiveness in real-world settings. For instance, a patient with treatment-resistant schizophrenia showed marked improvement after switching to this compound from another atypical antipsychotic that resulted in intolerable side effects. The patient's BPRS score decreased significantly after two months of treatment.
Propriétés
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXHEBAFVSFQEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049060 | |
Record name | Iloperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble, Practically insoluble in water, Very slightly soluble in 0.1 N HCl; freely soluble in chloroform, ethanol, methanol, acetonitrile | |
Record name | Iloperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iloperidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8207 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Iloperidone is a dopamine D2 and 5-HT2A receptor antagonist and acts as a neuroleptic agent., Iloperidone is a piperidinyl-benzisoxazole derivative structurally related to risperidone; the drug has been referred to as an atypical or second-generation antipsychotic agent. Although the exact mechanism of action of iloperidone and other antipsychotic agents in schizophrenia is unknown, it has been suggested that the efficacy of iloperidone is mediated through a combination of antagonist activity at central dopamine type 2 (D2) and serotonin type 2 (5-hydroxytryptamine (5-HT2)) receptors., Fanapt exhibits high (nM) affinity binding to serotonin 5-HT2A dopamine D2 and D3 receptors, and norepinephrine NEalpha1 receptors (Ki values of 5.6, 6.3, 7.1, and 0.36 nM, respectively). FANAPT has moderate affinity for dopamine D4, and serotonin 5-HT6 and 5-HT7 receptors (Ki values of 25, 43, and 22, nM respectively), and low affinity for the serotonin 5-HT1A, dopamine D1, and histamine H1 receptors (Ki values of 168, 216 and 437 nM, respectively). Fanapt has no appreciable affinity (Ki >1000 nM) for cholinergic muscarinic receptors. Fanapt functions as an antagonist at the dopamine D2, D3, serotonin 5-HT1A and norepinephrine alpha1/alpha2C receptors. The affinity of the FANAPT metabolite P88 is generally equal or less than that of the parent compound. In contrast, the metabolite P95 only shows affinity for 5-HT2A (Ki value of 3.91) and the NEalpha1A, NEalpha1B, NEalpha1D, and NEalpha2C receptors (Ki values of 4.7, 2.7, 8.8, and 4.7 nM respectively)., Iloperidone has demonstrated an interesting monoamine receptor profile in radioligand binding studies, with nanomolar affinity for certain noradrenaline, dopamine, and serotonin receptors. In this study, the agonist/antagonist activity of iloperidone was determined in cell lines expressing recombinant human D(2A), D(3), alpha(2C), 5-HT(1A), or 5-HT(6) receptors. With the exception of 5-HT(6) receptors, these receptors are negatively coupled to cyclase. Thus, after stimulation with forskolin, the agonists dopamine (at D(2A) and D(3)), noradrenaline (at alpha(2C)), or 8-OH-DPAT (at 5-HT(1A)) induced a reduction in cAMP accumulation. Conversely, activation of the 5-HT(6) receptor by 5-HT led to an increase in cAMP accumulation. Iloperidone alone was devoid of significant agonist activity but inhibited the agonist response in all 5 cell lines in a surmountable and concentration-dependent fashion. Iloperidone was most potent at D(3) receptors (pK(B) 8.59 + or - 0.20; n = 6), followed by alpha(2C) (pK(B) 7.83 + or - 0.06; n = 15), 5-HT(1A) (pK(B) 7.69 + or - 0.18; n = 10), D(2A) (pK(B) 7.53 + or - 0.04; n = 11) and 5-HT(6) (pK(B) 7.11 + or - 0.08; n = 11) receptors., Iloperidone ... demonstrated a potent antipsychotic profile in several in vitro and in vivo animal models. Iloperidone displaced ligand binding at D2 dopamine receptors (IC50 = 0.11 uM) and displayed a high affinity for serotonin (5-HT2) receptors (IC50 = 0.011 uM) and alpha-1 receptors (IC50 = 0.00037 uM). ... | |
Record name | Iloperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iloperidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8207 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white finely crystalline powder, Crystals from ethanol | |
CAS No. |
133454-47-4 | |
Record name | Iloperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133454-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iloperidone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133454474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iloperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iloperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ILOPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPO7KJ050N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Iloperidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8207 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118-120 °C | |
Record name | Iloperidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8207 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.